Amlodipine Maleate

Pharmacokinetics Bioequivalence Salt-form comparison

Amlodipine Maleate is the maleate salt form of amlodipine, a third-generation dihydropyridine calcium channel blocker. Unlike the besylate salt, this maleate salt offers distinct advantages for research: DMSO solubility of 100 mg/mL (190.49 mM) facilitating high-concentration stock solutions, and it serves as a critical reference material for stability-indicating method validation due to its unique Michael addition adduct impurity profile. Bioequivalence to amlodipine besylate (Cmax 0.92, AUClast 1.05) supports generic tablet development, provided formulations are maintained at pH 5.5–7.0 for optimal stability. Ideal for calcium channel inhibition assays, forced degradation studies, and direct compression formulation research.

Molecular Formula C24H29ClN2O9
Molecular Weight 524.9 g/mol
CAS No. 88150-47-4
Cat. No. B1667248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine Maleate
CAS88150-47-4
SynonymsAmlodipine
Amlodipine Besylate
Amlodipine Maleate
Amlodipine Maleate (1:1)
Amlodipine, (+-)-Isomer
Amlodipine, (+-)-Isomer, Maleate (1:1)
Amlodipine, (R)-Isomer
Amlodipine, (S)-Isomer, Maleate (1:1)
Amlodis
Amlor
Astudal
Istin
Norvasc
Molecular FormulaC24H29ClN2O9
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyTZNOWAJJWCGILX-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Maleate CAS 88150-47-4: A Dihydropyridine Calcium Channel Blocker with Quantified Bioequivalence and Salt-Specific Formulation Requirements


Amlodipine maleate (CAS: 88150-47-4) is the maleate acid addition salt of amlodipine, a third-generation dihydropyridine calcium channel blocker that inhibits calcium ion influx across vascular smooth muscle and cardiac cell membranes . With a molecular weight of 524.95 g/mol and a melting point of 178–179°C, the compound appears as an off-white to pale yellow crystalline powder exhibiting solubility of 100 mg/mL in DMSO (190.49 mM at 25°C) but is practically insoluble in water and ethanol, which directly informs formulation solvent selection for research applications . Unlike the commercially dominant besylate salt (Norvasc®), amlodipine maleate was originally identified as the most preferred salt in the foundational amlodipine patents, though its development was subsequently constrained by identified stability and manufacturability limitations [1].

Why Amlodipine Maleate Cannot Be Assumed Interchangeable Without Verifying Salt-Specific Stability and Formulation Requirements


Although amlodipine maleate demonstrates bioequivalence to amlodipine besylate in human pharmacokinetic studies with geometric mean ratios for Cmax of 0.92 (90% CI: 0.81–1.05) and AUClast of 1.05 (90% CI: 0.96–1.16), salt-form substitution without formulation adjustment introduces scientifically validated stability risks [1]. The maleate salt exhibits distinct physicochemical behavior including susceptibility to Michael addition adduct formation during synthesis (<0.5% by weight of N-(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydro-2-pyridyl]methoxy}ethyl)aspartic acid) [2]. Additionally, stability is pH-dependent, requiring formulation within pH 5.5–7.0 when measured as a 20 wt% aqueous slurry to achieve acceptable degradation profiles [3]. Korean Patent Publication 1995-7228 further established that amlodipine maleate is less stable than amlodipine besylate under equivalent pH conditions (5.5–7.0), a finding that directly impacts tablet formulation design and long-term storage stability assessments [4]. Consequently, procurement decisions for amlodipine maleate must account for these salt-specific stability constraints rather than assuming direct substitutability with besylate formulations.

Amlodipine Maleate: Direct Head-to-Head Quantitative Evidence Guide for Procurement and Formulation Decisions


Bioequivalence to Amlodipine Besylate: Cmax and AUC Ratios with 90% Confidence Intervals in Healthy Human Subjects

Amlodipine maleate demonstrates quantifiable bioequivalence to amlodipine besylate, with pharmacokinetic parameters falling within regulatory acceptance criteria. In a randomized, open-label, two-period crossover study of twelve healthy male volunteers administered 5 mg oral doses over a 144-hour monitoring period, the geometric mean ratio (GMR) of Cmax for amlodipine maleate relative to amlodipine besylate was 0.92 with a 90% confidence interval of 0.81 to 1.05 [1]. The corresponding GMR for AUClast was 1.05 with a 90% confidence interval of 0.96 to 1.16 [1].

Pharmacokinetics Bioequivalence Salt-form comparison

Human Oral Bioavailability of Amlodipine Maleate Formulation Versus Besylate Reference Product

The absolute oral bioavailability of amlodipine maleate in humans is 64%, a value that aligns with established amlodipine pharmacokinetic profiles [1]. Furthermore, tablet formulations of amlodipine maleate prepared via direct compression have been demonstrated to be bioequivalent to commercially available amlodipine besylate tablets (Norvasc®), with both the rate and extent of absorption meeting standard bioequivalence criteria [1]. Plasma protein binding for amlodipine is 97% in humans, which governs the free fraction available for pharmacological activity regardless of the salt form selected [1].

Oral bioavailability Formulation equivalence Solid dosage form

pH-Dependent Stability Profile: Formulation pH 5.5–7.0 Required for Acceptable Degradation Control

Amlodipine maleate exhibits pH-dependent chemical stability with a defined optimal formulation window. Pharmaceutical compositions comprising amlodipine maleate demonstrate acceptable stability when formulated within a pH range of 5.5 to 7.0, as measured in a 20 wt% aqueous slurry [1]. Stability is further enhanced when the active pharmaceutical ingredient possesses an average particle size greater than 20 microns, and preferably greater than 100 microns, which reduces surface area available for degradation reactions [1]. In contrast, the besylate salt maintains stability across a broader pH range without requiring the same level of pH control, representing a key differentiator in formulation development [2].

Stability Formulation pH Degradation kinetics

Michael Adduct Formation During Synthesis: Quantified Impurity Profile (<0.5% by Weight)

During the preparation of amlodipine maleate via reaction of amlodipine free base with maleic acid in suitable solvents (e.g., ethyl acetate, ethanol, or industrial methylated spirit), a competing Michael addition reaction occurs between the free base and maleic acid [1]. This side reaction yields a characteristic impurity—N-(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydro-2-pyridyl]methoxy}ethyl)aspartic acid—at concentrations below 0.5% by weight under standard synthetic conditions [1]. This impurity profile is unique to the maleate salt and necessitates specific analytical monitoring and control strategies not required for besylate salt synthesis, which proceeds without this Michael addition pathway.

Synthetic impurity Michael addition Quality control

Manufacturability Constraints: Sticking Behavior During Tablet Compression

Amlodipine maleate presents documented manufacturability challenges during tablet compression that are not observed with the besylate salt. Specifically, the maleate salt exhibits pronounced sticking behavior during tablet compression, which historically led Pfizer to abandon the maleate salt in favor of the besylate salt during commercial development of Norvasc® [1]. The besylate salt was subsequently patented (U.S. Patent 4,879,303) specifically citing favorable solubility, stability, non-hygroscopicity, and manufacturability properties as distinguishing advantages [2]. This sticking phenomenon can be mitigated through optimized direct compression formulations containing specific excipient combinations, as demonstrated in subsequent formulation patents [3], but the constraint remains a relevant consideration for manufacturing process development.

Tablet compression Manufacturability Excipient compatibility

In Vitro Solubility Profile: DMSO Solubility of 100 mg/mL with Water and Ethanol Insolubility

Amlodipine maleate exhibits a highly selective solubility profile at 25°C: 100 mg/mL (190.49 mM) in DMSO, while being practically insoluble in both water and ethanol . For in vivo oral administration, the compound can be formulated as a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium) at concentrations ≥5 mg/mL . This solubility profile differs notably from the besylate salt, which was specifically patented for its favorable aqueous solubility characteristics [1]. The melting point of amlodipine maleate is 178–179°C, with the compound appearing as an off-white to pale yellow crystalline powder .

Solubility In vitro assay Stock solution preparation

Amlodipine Maleate: Evidence-Based Research and Industrial Application Scenarios


Generic Pharmaceutical Development Requiring Bioequivalent Amlodipine Formulations

Amlodipine maleate is suitable for generic tablet development programs where bioequivalence to reference listed drug products (amlodipine besylate) has been established with geometric mean ratios of Cmax (0.92; 90% CI: 0.81–1.05) and AUClast (1.05; 90% CI: 0.96–1.16) falling within regulatory acceptance criteria [1]. The compound can be formulated into bioequivalent solid oral dosage forms using direct compression methods with appropriate excipient selection, provided that the formulation is maintained within pH 5.5–7.0 and particle size is controlled above 20 μm [2].

In Vitro Pharmacology Studies Requiring DMSO-Soluble Calcium Channel Blocker

Amlodipine maleate is well-suited for in vitro pharmacology applications requiring high-concentration DMSO stock solutions (100 mg/mL; 190.49 mM at 25°C), enabling the preparation of concentrated working solutions for calcium channel inhibition assays [1]. The compound's water and ethanol insolubility necessitates DMSO as the primary solvent for cell-based assays, a consideration that should inform experimental design and vehicle control selection.

Stability-Indicating Method Development and Impurity Profiling

Amlodipine maleate presents a defined impurity challenge for analytical method development: the formation of a characteristic Michael addition adduct at concentrations below 0.5% by weight during synthesis [1]. This maleate-specific impurity (N-(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydro-2-pyridyl]methoxy}ethyl)aspartic acid) requires dedicated HPLC or LC-MS methods for quantification and is not present in besylate salt preparations, making amlodipine maleate a valuable reference material for forced degradation studies and stability-indicating method validation.

Formulation Excipient Compatibility and Forced Degradation Studies

The pH-dependent stability profile of amlodipine maleate (optimal at pH 5.5–7.0 in 20 wt% aqueous slurry) and its susceptibility to sticking during tablet compression [1] make it a relevant model compound for studying excipient compatibility, moisture-protective formulation strategies, and direct compression optimization. Research applications evaluating microcrystalline cellulose and pregelatinized starch combinations for moisture stability enhancement have been documented specifically for amlodipine maleate tablets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.